5-Formylbenzene-1,2,3-triyl triacetate

Übersicht

Beschreibung

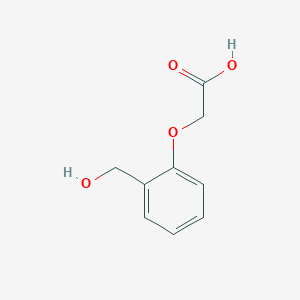

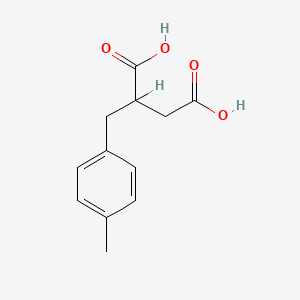

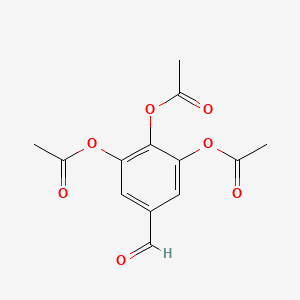

5-Formylbenzene-1,2,3-triyl triacetate is a chemical compound with the formula C13H12O7 . It has a molecular weight of 280.23 g/mol. This compound has been of interest to the scientific community due to its potential applications in various fields of research and industry.

Synthesis Analysis

The synthesis of 5-Formylbenzene-1,2,3-triyl triacetate involves a reaction between 8-hydroxyquinaldine carboxylic acid and 3,4,5-triacetoxybenzaldehyde in acetic anhydride . The reaction mixture is taken to reflux for 48 hours, then cooled and concentrated under reduced pressure. The residue is dissolved in pyridine, water is added, and the mixture is refluxed for 3 hours. After cooling and dilution with water, the mixture is extracted with dichloromethane. The organic phase is removed and the aqueous phase is left at 20°C. After 12 hours, the crystals obtained are filtered, washed in water, with ethanol then with ether, then dried under vacuum to produce bright red crystals .Molecular Structure Analysis

5-Formylbenzene-1,2,3-triyl triacetate contains a total of 32 bonds, including 20 non-H bonds, 10 multiple bonds, 7 rotatable bonds, 4 double bonds, 6 aromatic bonds, 1 six-membered ring, 3 esters (aliphatic), and 1 aldehyde (aromatic) .Wissenschaftliche Forschungsanwendungen

Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks are a class of porous materials constructed from organic building blocks linked by strong covalent bonds. For instance, Uribe-Romo et al. (2011) synthesized COFs by condensing diethoxyterephthalohydrazide with triformylbenzene derivatives through hydrazone bonds, resulting in materials with excellent chemical and thermal stability and permanent porosity (Uribe-Romo et al., 2011). This suggests potential applications of 5-Formylbenzene-1,2,3-triyl triacetate in the synthesis of COFs, leveraging its formyl group for the formation of hydrazone linkages.

Electronic Structure and Reactivity

The electronic structure and reactivity of compounds related to 5-Formylbenzene-1,2,3-triyl triacetate have been explored in several studies. Slipchenko and Krylov (2003) characterized the ground and low-lying electronic states of 1,3,5-tridehydrobenzene triradical, revealing insights into its reactivity and potential applications in designing materials with unique electronic properties (Slipchenko & Krylov, 2003). Such studies could inform applications of 5-Formylbenzene-1,2,3-triyl triacetate in organic electronics or as a precursor for materials with specific electronic characteristics.

Chromatography and Separation Sciences

Koller, Rimböck, and Mannschreck (1983) utilized microcrystalline triacetylcellulose for high-pressure liquid chromatography, indicating the potential of acetyl and related acetate groups in separation sciences (Koller, Rimböck, & Mannschreck, 1983). This suggests that derivatives of 5-Formylbenzene-1,2,3-triyl triacetate could find applications in chromatographic techniques, possibly as stationary phases or in the development of new separation methodologies.

Organic Synthesis and Catalysis

In organic synthesis, the formyl group is a versatile functional group that can undergo various reactions, including nucleophilic addition and condensation reactions. The study of aryl(2,4,6-trimethoxyphenyl)iodonium trifluoroacetate salts by Carreras, Sandtorv, and Stuart (2017) highlights the utility of aromatic compounds with specific functional groups in synthetic chemistry (Carreras, Sandtorv, & Stuart, 2017). 5-Formylbenzene-1,2,3-triyl triacetate, with its formyl and acetate groups, could serve as a key precursor in the synthesis of complex organic molecules or as a ligand in catalysis.

Eigenschaften

IUPAC Name |

(2,3-diacetyloxy-5-formylphenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O7/c1-7(15)18-11-4-10(6-14)5-12(19-8(2)16)13(11)20-9(3)17/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLPOXDZQEHKDMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC(=CC(=C1OC(=O)C)OC(=O)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90305238 | |

| Record name | 5-Formylbenzene-1,2,3-triyl triacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90305238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Formylbenzene-1,2,3-triyl triacetate | |

CAS RN |

71932-18-8 | |

| Record name | 71932-18-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169986 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Formylbenzene-1,2,3-triyl triacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90305238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Spiro[bicyclo[3.2.0]hept-2-ene-6,2'-[1,3]dioxolane]](/img/structure/B1595231.png)